molecular formula C5H4BrFN2 B1447295 2-Bromo-3-fluoropyridin-4-amine CAS No. 1417638-80-2

2-Bromo-3-fluoropyridin-4-amine

Cat. No. B1447295
M. Wt: 191 g/mol
InChI Key: NVWMJIBOKZSFIU-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoropyridin-4-amine is a chemical compound with the molecular formula C5H4BrFN2 and a molecular weight of 191 . It is a solid substance and is used in various chemical reactions due to its unique structure.


Synthesis Analysis

The synthesis of 2-Bromo-3-fluoropyridin-4-amine and similar compounds has been a topic of interest in the field of chemistry . One method involves the reaction of 2-bromopyridin-4-amine with 50% aqueous HBF4 . Another approach involves the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-fluoropyridin-4-amine can be represented by the InChI code 1S/C5H4BrFN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) and the InChIKey NVWMJIBOKZSFIU-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CN=C(C(=C1N)F)Br .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-3-fluoropyridin-4-amine are complex and can involve various factors. For instance, the presence of fluoropyridines in the compound can influence its reactivity . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Physical And Chemical Properties Analysis

2-Bromo-3-fluoropyridin-4-amine is a solid substance . It has a molecular weight of 191 and a molecular formula of C5H4BrFN2 .

Scientific Research Applications

Metallation of π-Deficient Heteroaromatic Compounds

The metallation of π-deficient heterocyclic compounds, such as 3-fluoropyridine, shows significant advancements in research, with particular emphasis on the regioselectivity of metallation. Through specific low-temperature conditions and the use of butyllithium-polyamine chelates or lithium diisopropylamide, the protophilic attack can be directed at either the 2- or 4-position of 3-fluoropyridine. This process facilitates the efficient synthesis of 2,3- or 3,4-disubstituted pyridines, showcasing the compound's utility in creating highly regioselective lithiated intermediates and their subsequent reactions with various electrophiles (Marsais & Quéguiner, 1983).

Synthesis of Key Intermediates for Pharmaceutical Manufacturing

2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing the non-steroidal anti-inflammatory and analgesic material flurbiprofen, highlights the importance of halogenated pyridines in pharmaceutical synthesis. Despite challenges in synthesis due to costs associated with palladium usage and toxic reactants, innovative methods such as diazotization from 2-fluoro-4-bromoaniline offer practical solutions for large-scale production. This approach underscores the compound's role in facilitating accessible and efficient synthesis routes in the pharmaceutical industry (Qiu et al., 2009).

Enhancement of Sorbent Materials for Environmental Applications

The development and application of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies demonstrate the potential of functionalized amines in environmental protection. These sorbents, leveraging electrostatic interactions, hydrophobic interactions, and specific sorbent morphology, offer innovative solutions for treating municipal water and wastewater. The focus on amine-functionalized materials for PFAS removal exemplifies the broader applicability of halogenated amines in enhancing sorbent capabilities for environmental remediation (Ateia et al., 2019).

properties

IUPAC Name

2-bromo-3-fluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWMJIBOKZSFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoropyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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